molecular formula C21H30N4O3S2 B2802858 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1192840-16-6

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2802858
CAS No.: 1192840-16-6
M. Wt: 450.62
InChI Key: QKNFJGJQDJPSLZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a sulfanyl group, a sulfonylamino group, and a phenylethenyl group . The pyrazole ring is a five-membered ring with two nitrogen atoms, and it’s often found in various pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrazole ring, for example, can participate in various reactions, including substitutions and additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure . These properties could be measured using various analytical techniques .

Scientific Research Applications

Synthetic Chemistry and Ligand Behavior

Formation and Coordination with Metal Complexes : Research has explored the synthetic pathways involving similar pyrazol-1-yl derivatives and their ability to form complex structures through reactions with metal compounds. For instance, the synthesis of propanedithioamide and 1,2-dithiole derivatives from reactions involving the lithio derivative of 1-phenylthiomethyl-3,5-dimethylpyrazole showcases the compound's potential as a ligand in organometallic chemistry. The coordination behavior of such derivatives with tungsten carbonyl indicates their applicability in creating bis(chelate) tungsten complexes, highlighting their significance in the synthesis of complex metal-ligand assemblies for potential catalytic, electronic, and photonic applications (Xie, Zhao, & Tang, 2016).

Complexes of Palladium(II) Chloride : Further research into related ligands, such as 3-(pyrazol-1-yl)propanamide and its derivatives, has shown their ability to form supramolecular structures with palladium(II) chloride. These structures have been analyzed for their unique coordination modes and potential in supramolecular chemistry, indicating the versatility of pyrazol-1-yl derivatives in forming diverse metal-organic frameworks and complexes for various applications, including catalysis and material science (Palombo et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a pharmaceutical, for example, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These aspects are typically assessed through laboratory testing and risk assessment .

Future Directions

The future research directions for this compound could involve further studying its properties, developing new synthesis methods, exploring its potential applications, and assessing its safety and environmental impact .

Properties

IUPAC Name

N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O3S2/c1-17-16-18(2)25(23-17)13-7-12-22-21(26)20(10-14-29-3)24-30(27,28)15-11-19-8-5-4-6-9-19/h4-6,8-9,11,15-16,20,24H,7,10,12-14H2,1-3H3,(H,22,26)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNFJGJQDJPSLZ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCNC(=O)C(CCSC)NS(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1CCCNC(=O)C(CCSC)NS(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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